cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It features a cyclopropyl group, a fluorophenyl group, and an imidazole ring, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Cyclopropyl Group Addition: The cyclopropyl group is added using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Piperazine Ring Formation: The piperazine ring is formed through the reaction of ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the imidazole, fluorophenyl, and piperazine intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the fluorophenyl group, potentially leading to the formation of amines or hydrofluorocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines or hydrofluorocarbons.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into the mechanisms of various diseases.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in areas such as neurology, oncology, and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(4-(1-(2-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Cyclopropyl(4-(1-(2-bromophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Cyclopropyl(4-(1-(2-methylphenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Uniqueness
Cyclopropyl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
cyclopropyl-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O.ClH/c18-14-3-1-2-4-15(14)22-8-7-19-17(22)21-11-9-20(10-12-21)16(23)13-5-6-13;/h1-4,7-8,13H,5-6,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXKACXDYPGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.